

Application Notes and Protocols for the Chemoenzymatic Synthesis of Heterocyclic Amines

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Compound of Interest

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This document provides detailed application notes and protocols for the synthesis of chiral heterocyclic amines, specifically lactams, through a chemoenzymatic approach. This method leverages the high selectivity of Baeyer-Villiger monooxygenases (BVMOs) for the initial oxidation of cyclic ketones to lactones, followed by a robust chemical conversion of the lactone to the corresponding lactam. This powerful combination of biocatalysis and traditional organic synthesis offers a valuable route to enantiomerically enriched heterocyclic amines, which are key structural motifs in many pharmaceutical compounds.

Introduction

Baeyer-Villiger monooxygenases are a class of flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group.^[1] This Baeyer-Villiger oxidation is particularly useful for the asymmetric synthesis of lactones from prochiral or racemic cyclic ketones, often proceeding with high regio- and enantioselectivity under mild, environmentally benign conditions.^{[2][3]} The resulting chiral lactones are versatile intermediates that can be subsequently converted to valuable heterocyclic amines, such as lactams, which are core components of numerous therapeutic agents.

This application note details a two-step process for the synthesis of chiral lactams. The first step is a biocatalytic kinetic resolution of a racemic cyclic ketone using a whole-cell system

expressing a cyclohexanone monooxygenase (CHMO). The second step involves the chemical amination of the resulting enantiopure lactone to yield the target lactam.

Data Presentation

The following tables summarize the quantitative data for the BVMO-catalyzed kinetic resolution of various cyclic ketones. These examples highlight the substrate scope and stereoselectivity of these biocatalysts.

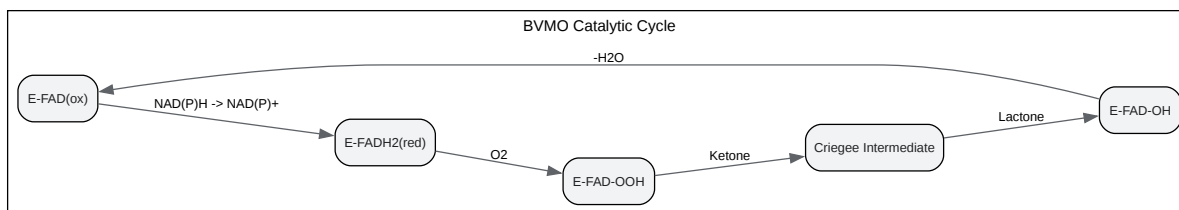
Table 1: Biocatalytic Baeyer-Villiger Oxidation of Cyclic Ketones Catalyzed by CHMO from *Acinetobacter calcoaceticus*^{[4][5]}

Substrate (Cyclic Ketone)	Product (Lactone)	Conversion (%)	Enantiomeric Excess (ee, %) of Lactone	Enantiomeric Excess (ee, %) of Unreacted Ketone
rac-Bicyclo[3.2.0]hept-2-en-6-one	(-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one	48	>98	>98
rac-2-Methylcyclohexanone	(S)-6-Methyloxepan-2-one	-	-	-
rac-2-Phenylcyclohexanone	(S)-6-Phenyloxepan-2-one	-	-	-
rac-cis-Bicyclo[3.2.0]hept-2-en-6-one	(1R,5S)-Lactone & (1S,5R)-Lactone	-	High	High
4-Methylcyclohexanone	4-Methyloxepan-2-one	-	Moderate	-

Data presented is representative of typical results and may vary based on specific reaction conditions.

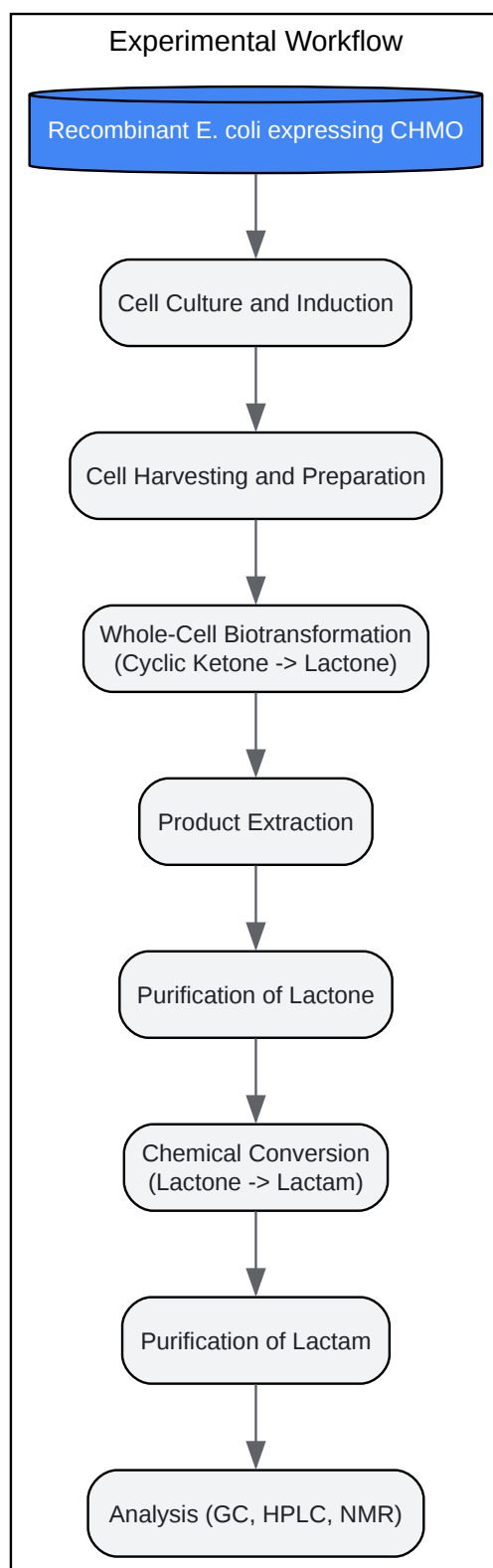
Signaling Pathways and Experimental Workflows

To visualize the key processes in this chemoenzymatic synthesis, the following diagrams illustrate the enzymatic catalytic cycle, the overall experimental workflow, and the chemical conversion of the lactone to the lactam.



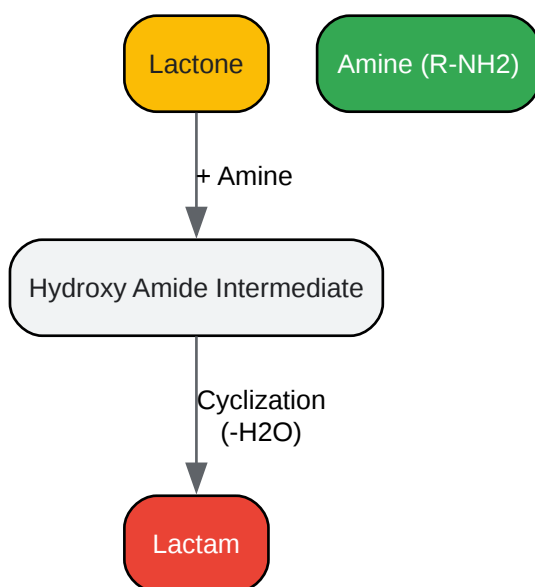
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Figure 1: Catalytic cycle of a Baeyer-Villiger monooxygenase (BVMO).



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Figure 2: Overall experimental workflow for the chemoenzymatic synthesis.



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Figure 3: Chemical conversion of a lactone to a lactam.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Oxidation of rac-Bicyclo[3.2.0]hept-2-en-6-one

This protocol is adapted from established procedures for whole-cell biotransformations using CHMO.[6]

Materials:

- Recombinant E. coli BL21(DE3) cells harboring the gene for cyclohexanone monooxygenase (CHMO).
- Luria-Bertani (LB) medium with appropriate antibiotic.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Tris-HCl buffer (50 mM, pH 7.5).
- D-Glucose.
- rac-Bicyclo[3.2.0]hept-2-en-6-one.

- Ethyl acetate.
- Magnesium sulfate (MgSO_4).

Procedure:

- Cell Culture and Induction:
 - Inoculate 500 mL of LB medium containing the appropriate antibiotic with a single colony of recombinant E. coli.
 - Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD_{600}) reaches 0.6-0.8.
 - Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
 - Continue to incubate the culture at a lower temperature (e.g., 20°C) for 16-20 hours.
- Cell Harvesting and Preparation:
 - Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
 - Wash the cell pellet twice with Tris-HCl buffer.
 - Resuspend the cell pellet in the same buffer to a final OD_{600} of 20.
- Whole-Cell Biotransformation:
 - To the cell suspension, add D-glucose to a final concentration of 50 mM as a cofactor regeneration source.
 - Add rac-bicyclo[3.2.0]hept-2-en-6-one to a final concentration of 10 mM.
 - Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-48 hours.
 - Monitor the reaction progress by taking aliquots at regular intervals and analyzing by gas chromatography (GC) or thin-layer chromatography (TLC).
- Product Extraction and Purification:

- Once the reaction has reached the desired conversion (typically around 50% for a kinetic resolution), centrifuge the reaction mixture to remove the cells.
- Extract the supernatant three times with an equal volume of ethyl acetate.
- Combine the organic layers, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Purify the resulting lactone and unreacted ketone by column chromatography on silica gel.

Protocol 2: Chemical Conversion of Lactone to Lactam

This protocol describes a general method for the conversion of a lactone to a lactam using an amine.^[7]

Materials:

- Enantiomerically pure lactone (from Protocol 1).
- Amine (e.g., benzylamine or ammonia in a suitable solvent).
- A suitable solvent (e.g., methanol, toluene, or neat).
- Optional: Lewis acid catalyst (e.g., trimethylaluminum).
- Optional: Dehydrating agent or conditions for water removal.

Procedure:

- Reaction Setup:
 - Dissolve the lactone (1 equivalent) in a suitable solvent in a round-bottom flask equipped with a reflux condenser.
 - Add the amine (1.1-2 equivalents).
 - Note: For less reactive amines or to improve reaction rates, a catalyst may be added, or the reaction can be performed at elevated temperatures.

- Reaction:
 - Heat the reaction mixture to reflux and maintain for 12-24 hours.
 - Monitor the progress of the reaction by TLC or LC-MS.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 and concentrate.
 - Purify the crude lactam by column chromatography or recrystallization.

Conclusion

The chemoenzymatic synthesis of heterocyclic amines, exemplified by the conversion of cyclic ketones to lactams, offers a powerful and sustainable approach for the production of valuable chiral building blocks. The high selectivity of Baeyer-Villiger monooxygenases in the initial biocatalytic step provides access to enantiomerically enriched lactones, which can then be efficiently transformed into the desired lactams through established chemical methods. These detailed protocols and data provide a solid foundation for researchers in drug discovery and development to implement this versatile synthetic strategy.

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